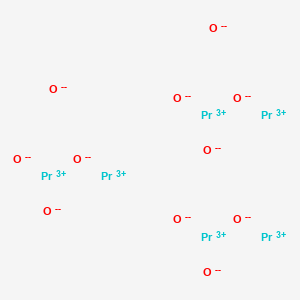
4,6-Dichlor-2-methyl-5-nitropyrimidin
Übersicht
Beschreibung
Synthesis Analysis
4,6-Dichloro-2-methyl-5-nitropyrimidine has been synthesized through various methods, focusing on the efficient production of this compound as a precursor for further chemical transformations. The compound is used in solid-phase synthesis approaches for creating libraries of highly substituted purines and related scaffolds (Hammarström et al., 2002). Additionally, an unusual aromatic substitution strategy has been employed for its synthesis, showcasing the complexity of reactions it can undergo (Lopez et al., 2009).
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-methyl-5-nitropyrimidine and its derivatives has been analyzed through various spectroscopic techniques, revealing insights into its molecular-electronic structure and the types of intermolecular interactions it can engage in. These studies highlight the compound's capability to form charge-assisted hydrogen bonds and other types of interactions crucial for the stability of its crystal structure (Quesada et al., 2004).
Chemical Reactions and Properties
4,6-Dichloro-2-methyl-5-nitropyrimidine participates in a wide range of chemical reactions, serving as a versatile intermediate. It has been utilized in the regiocontrolled synthesis of tetrasubstituted purines and other complex organic molecules, highlighting its reactivity and utility in organic synthesis (Hammarström et al., 2003).
Physical Properties Analysis
The physical properties of 4,6-Dichloro-2-methyl-5-nitropyrimidine, such as melting point, boiling point, and solubility, are crucial for its handling and use in chemical syntheses. While specific studies on these properties are less commonly published, the compound's reactivity and stability under various conditions are well-documented through its use in synthetic applications.
Chemical Properties Analysis
The chemical properties of 4,6-Dichloro-2-methyl-5-nitropyrimidine, including its reactivity with nucleophiles, electrophiles, and its potential for undergoing various organic reactions, are central to its role in synthetic chemistry. Its ability to participate in substitutions, additions, and cyclization reactions makes it a valuable compound for the development of novel organic compounds (Yagodina et al., 1989).
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
4,6-Dichlor-2-methyl-5-nitropyrimidin: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Chemie. Es dient als Vorläufer für die Synthese einer Reihe biologisch aktiver Verbindungen, darunter Kinase-Inhibitoren wie Dasatinib . Seine Chlor- und Nitrogruppen sind reaktive Stellen, die substituiert werden können, um verschiedene molekulare Strukturen zu erzeugen, die für die Medikamentenentwicklung notwendig sind.
Biotechnologie
In der biotechnologischen Forschung wird diese Verbindung für Gentechnik- und Proteinsynthese-Studien verwendet. Der Pyrimidinring, eine grundlegende Struktur in Nukleotiden, macht ihn zu einem wichtigen Molekül für die Modifizierung von DNA- und RNA-Sequenzen, was zu Fortschritten in der Gentherapie und molekularen Diagnostik führen kann .
Chemische Synthese
Diese Verbindung wird in der organischen Chemie als Baustein für komplexere Moleküle verwendet. Seine Reaktivität ermöglicht die Konstruktion verschiedener heterocyclischer Verbindungen, die für die Entwicklung neuer Materialien und Chemikalien mit potentiellen Anwendungen in verschiedenen Industrien entscheidend sind .
Materialwissenschaften
In den Materialwissenschaften trägt This compound zur Entwicklung neuer Materialien mit verbesserten Eigenschaften bei. Es kann zur Synthese von Verbindungen verwendet werden, die die Haltbarkeit und Funktionalität von Polymeren und Beschichtungen verbessern, was sich auf Bereiche vom Automobilwesen bis zur Luftfahrt auswirkt .
Umweltanwendungen
Die Reaktivität von This compound kann zur Umweltbehebung genutzt werden. Es kann an der Synthese von Verbindungen beteiligt sein, die bei der Entgiftung von Schadstoffen helfen oder als analytische Reagenzien für Umweltprüfungen und -überwachung dienen .
Analytische Chemie
In der analytischen Chemie wird diese Verbindung zur Entwicklung neuer analytischer Methoden zur Substanzdetektion und -quantifizierung verwendet. Seine klar definierte Struktur und Eigenschaften machen ihn zu einem exzellenten Standard für die Kalibrierung von Instrumenten und die Validierung analytischer Verfahren .
Katalysatorentwicklung
This compound: wird bei der Synthese von Katalysatoren verwendet. Diese Katalysatoren können in verschiedenen chemischen Reaktionen eingesetzt werden, einschließlich derer, die Pharmazeutika produzieren, um die Effizienz und Selektivität zu erhöhen, wodurch Abfall reduziert und die Ausbeuten verbessert werden .
Wissenschaft der fortschrittlichen Batterien
Die einzigartigen elektrochemischen Eigenschaften der Verbindung können im Zusammenhang mit der Wissenschaft der fortschrittlichen Batterien untersucht werden. Sie könnte verwendet werden, um neue Elektrolyte oder Elektrodenmaterialien zu entwickeln, die die Leistung und Lebensdauer von Batterien verbessern, was für den Energiesektor entscheidend ist .
Safety and Hazards
4,6-Dichloro-2-methyl-5-nitropyrimidine is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Wirkmechanismus
Target of Action
It is known to be a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Mode of Action
It is known to be used in the synthesis of more complex compounds, implying that it likely interacts with other molecules to form new structures .
Biochemical Pathways
It is used in the synthesis of biologically active compounds, suggesting that it may play a role in various biochemical reactions .
Pharmacokinetics
Its physical properties such as density (16±01 g/cm3), boiling point (3104±370 °C at 760 mmHg), and molecular weight (208002) can provide some insights into its potential bioavailability .
Result of Action
As a building block in the synthesis of more complex compounds, its effects are likely dependent on the specific compounds it helps to form .
Action Environment
It is known to be stored under inert gas (nitrogen or argon) at 2-8°c, suggesting that temperature and exposure to oxygen may affect its stability .
Eigenschaften
IUPAC Name |
4,6-dichloro-2-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-2-8-4(6)3(10(11)12)5(7)9-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXGPTXSLFZVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065367 | |
| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13162-43-1 | |
| Record name | 4,6-Dichloro-2-methyl-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13162-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013162431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-methyl-5-nitropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4,6-dichloro-2-methyl-5-nitropyrimidine a useful starting material for synthesizing diverse purine analogs?
A1: 4,6-Dichloro-2-methyl-5-nitropyrimidine serves as a versatile building block due to its two chlorine atoms, which can be sequentially displaced by various nucleophiles. This allows for the step-wise introduction of different substituents at the 4 and 6 positions of the pyrimidine ring. As demonstrated in the research, reacting the compound with a primary amine followed by benzylmercaptan leads to a 4-(substituted)amino-6-benzylthio-5-nitropyrimidine intermediate. [] This intermediate can be further modified and cyclized to generate diverse 2,6,8,9-tetrasubstituted purines. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















